molecular formula C20H18ClN3O4S2 B2990988 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide CAS No. 866842-80-0

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide

Cat. No.: B2990988
CAS No.: 866842-80-0
M. Wt: 463.95
InChI Key: YWOPDCTZTYEKIF-UHFFFAOYSA-N
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Description

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O4S2 and its molecular weight is 463.95. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Anti-Enzymatic Potential

A study by Nafeesa et al. (2017) synthesized derivatives of 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide, evaluating their antibacterial and anti-enzymatic potential. The compounds exhibited antibacterial activity against various gram-negative and gram-positive bacterial strains and showed moderate inhibition against the lipoxygenase enzyme (Nafeesa et al., 2017).

Antifolate and Antitumor Activities

Gangjee et al. (2007) reported the synthesis of classical and nonclassical analogues of this compound as potential dihydrofolate reductase inhibitors and antitumor agents. These compounds showed significant inhibition of human dihydrofolate reductase and were effective against various tumor cells in culture (Gangjee et al., 2007).

Crystal Structure Analysis

Subasri et al. (2017) and (2016) conducted studies on the crystal structures of similar compounds, which provided insights into their molecular conformations and intermolecular interactions. These studies are crucial for understanding the chemical properties and potential applications of these compounds in scientific research (Subasri et al., 2017), (Subasri et al., 2016).

Spectroscopic Analysis and Antiviral Potency

Mary et al. (2022) characterized a similar antiviral molecule using vibrational spectroscopy. Their study provided valuable insights into the stereo-electronic interactions and stability of the molecule, contributing to the understanding of its antiviral activity (Mary et al., 2022).

Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Gangjee et al. (2008) synthesized analogues of this compound as dual inhibitors of thymidylate synthase and dihydrofolate reductase. These compounds showed potential as therapeutic agents against diseases caused by pathogens such as Toxoplasma gondii and Mycobacterium avium (Gangjee et al., 2008).

Antimicrobial Activity

Iqbal et al. (2017) synthesized derivatives containing the this compound moiety and evaluated their antibacterial potentials. The study showed that these compounds are moderate inhibitors of various bacterial strains (Iqbal et al., 2017).

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S2/c1-2-13-5-3-4-6-16(13)23-18(25)12-29-20-22-11-17(19(26)24-20)30(27,28)15-9-7-14(21)8-10-15/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOPDCTZTYEKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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